molecular formula C21H19ClN6O3 B11071410 3-(4-chlorophenyl)-6-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine

3-(4-chlorophenyl)-6-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B11071410
M. Wt: 438.9 g/mol
InChI Key: HQIBFHJBTGPDHJ-FSJBWODESA-N
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Description

3,4,5-Trimethoxybenzaldehyde 1-[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone is a complex organic compound that combines the structural features of 3,4,5-trimethoxybenzaldehyde and a triazolopyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxybenzaldehyde 1-[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone typically involves multiple steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxybenzaldehyde 1-[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4,5-Trimethoxybenzaldehyde 1-[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxybenzaldehyde 1-[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone involves its interaction with specific molecular targets:

Properties

Molecular Formula

C21H19ClN6O3

Molecular Weight

438.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C21H19ClN6O3/c1-29-16-10-13(11-17(30-2)20(16)31-3)12-23-24-18-8-9-19-25-26-21(28(19)27-18)14-4-6-15(22)7-5-14/h4-12H,1-3H3,(H,24,27)/b23-12+

InChI Key

HQIBFHJBTGPDHJ-FSJBWODESA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2

Origin of Product

United States

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